![molecular formula C10H10O3S B108466 1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide CAS No. 19086-80-7](/img/structure/B108466.png)
1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide, commonly known as ETP, is a heterocyclic compound that has been studied for its potential use in various scientific fields. ETP is a cyclic sulfone that contains a five-membered ring and a seven-membered ring. It has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of ETP involves its ability to generate singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can cause damage to biological molecules, including DNA, proteins, and lipids. The generation of singlet oxygen by ETP can lead to cell death in cancer cells, making it a potential photosensitizer for cancer treatment.
Biochemical and Physiological Effects:
ETP has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells. ETP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, ETP has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ETP in lab experiments is its ability to generate singlet oxygen upon irradiation with light, which can be used to study the effects of singlet oxygen on biological molecules. However, one limitation of using ETP is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of ETP, including its use as a photosensitizer in photodynamic therapy for cancer treatment. ETP can also be further studied for its potential use as a fluorescent probe for detecting biological molecules. In addition, the synthesis of ETP can be optimized to improve its yield and purity. Further studies can also be conducted to understand the mechanism of action of ETP and its biochemical and physiological effects.
Méthodes De Synthèse
ETP has been synthesized using various methods, including the reaction of 2,4,6-trimethylbenzoyl chloride with 2,3-dihydrothiophene in the presence of sodium hydride, followed by oxidation with m-chloroperoxybenzoic acid. Another method involves the reaction of 2,3-dihydrothiophene with 2,4,6-trimethylbenzoyl chloride in the presence of sodium hydride, followed by oxidation with hydrogen peroxide. ETP has also been synthesized using the reaction of 2,3-dihydrothiophene with 2,4,6-trimethylbenzoyl chloride in the presence of sodium hydride, followed by oxidation with potassium permanganate.
Applications De Recherche Scientifique
ETP has been studied for its potential use in various scientific fields, including its use as a photosensitizer in photodynamic therapy for cancer treatment. ETP has also been studied for its potential use as a fluorescent probe for detecting biological molecules. In addition, ETP has been studied for its potential use as a ligand in metal complexes for catalytic reactions.
Propriétés
Numéro CAS |
19086-80-7 |
|---|---|
Nom du produit |
1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide |
Formule moléculaire |
C10H10O3S |
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
8,8-dioxo-8λ6-thiapentacyclo[5.4.0.02,6.03,10.05,9]undecan-11-one |
InChI |
InChI=1S/C10H10O3S/c11-8-6-2-1-3-5-4(2)7(8)10(5)14(12,13)9(3)6/h2-7,9-10H,1H2 |
Clé InChI |
RIGACQHIJQUFHR-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C5C2C(=O)C3C4S5(=O)=O |
SMILES canonique |
C1C2C3C4C1C5C2C(=O)C3C4S5(=O)=O |
Synonymes |
Octahydro-1,3,5-ethan[1]yl[2]ylidene-7-oxo-2-thiacyclobuta[cd]pentalene 2,2-dioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



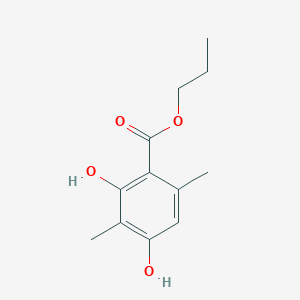


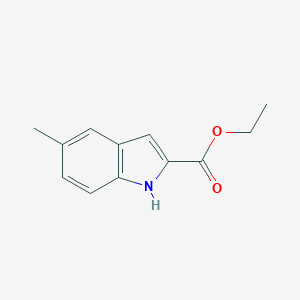

![Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-](/img/structure/B108395.png)
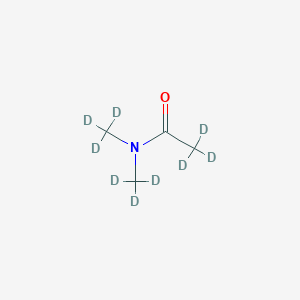
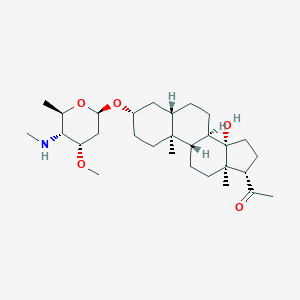
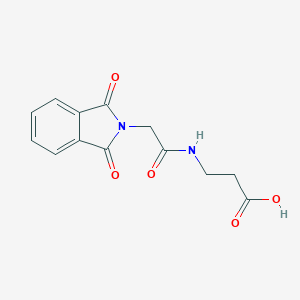
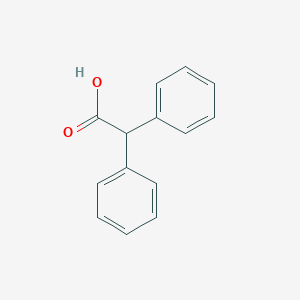
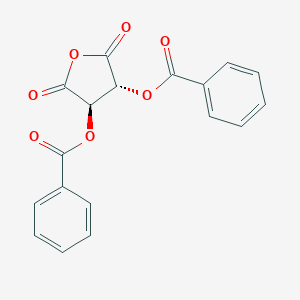
![3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B108409.png)

